Positional Isomer Comparison: Distinct Spatial Orientation vs. 4-Cyclobutoxy-3-methoxyaniline
2-Cyclobutoxy-4-methoxyaniline and 4-Cyclobutoxy-3-methoxyaniline are positional isomers with identical molecular formula (C11H15NO2) and molecular weight (193.24 g/mol), yet their substitution pattern critically influences molecular recognition . The target compound features the cyclobutoxy group ortho to the aniline nitrogen (2-position), while the comparator places it para (4-position), resulting in distinct steric and electronic environments. This difference is particularly relevant for interactions with histamine H3 receptors, where SAR studies indicate that the relative orientation of the cyclobutoxy linker and the basic amine is a key determinant of binding affinity and functional activity [1].
| Evidence Dimension | Molecular Topology and Substitution Pattern |
|---|---|
| Target Compound Data | Cyclobutoxy at C2, Methoxy at C4 |
| Comparator Or Baseline | 4-Cyclobutoxy-3-methoxyaniline: Cyclobutoxy at C4, Methoxy at C3 |
| Quantified Difference | Different spatial orientation; no direct biological activity data available for either compound in public domain |
| Conditions | Structural comparison based on SMILES and InChI data |
Why This Matters
Procurement of the correct positional isomer is essential for SAR studies, as even a 1-position shift in substitution can dramatically alter biological activity and synthetic outcomes.
- [1] Celanire S, Provins L, Denonne F, Valade A. Compounds Comprising A Cyclobutoxy Group. US Patent Application US20110098300. 2011. View Source
